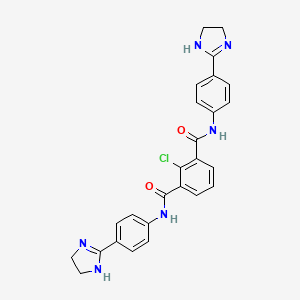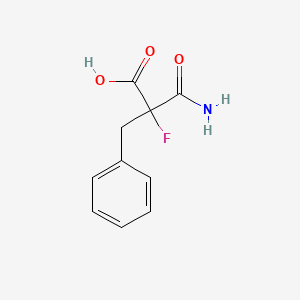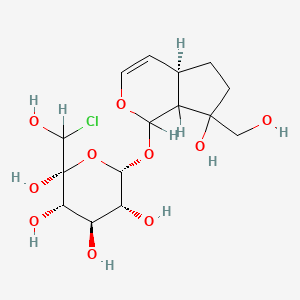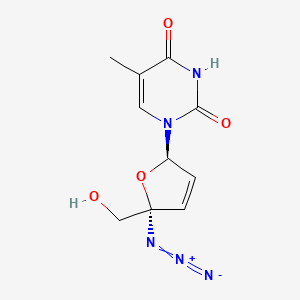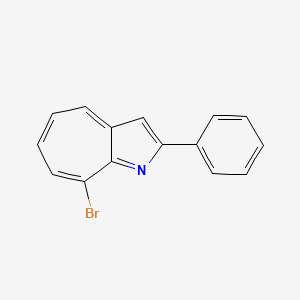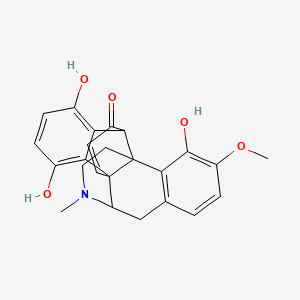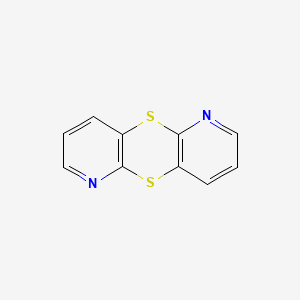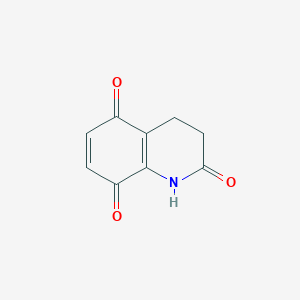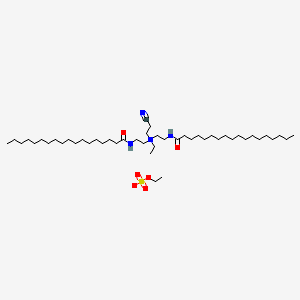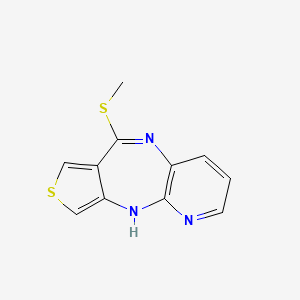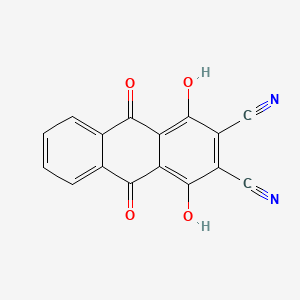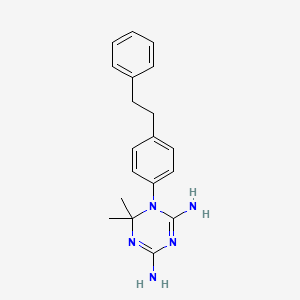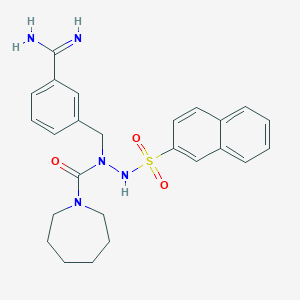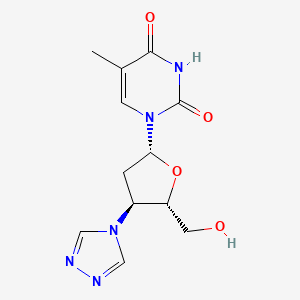
3'-Deoxy-3'-(1,2,4-triazol-4-yl)thymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Deoxy-3’-(1,2,4-triazol-4-yl)thymidine is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and antiviral research. This compound is structurally related to thymidine, a naturally occurring nucleoside, but features a triazole ring replacing the 3’-hydroxyl group. This modification imparts unique chemical and biological properties to the molecule, making it a valuable tool in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-(1,2,4-triazol-4-yl)thymidine typically involves a multi-step processThis method involves the following steps :
Starting Material: The synthesis begins with 3’-azido-3’-deoxythymidine.
Reaction Conditions: The azido compound is reacted with an alkyne in the presence of copper sulfate pentahydrate, sodium ascorbate, and tris(benzyltriazolylmethyl)amine in a water:tert-butanol solvent mixture.
Product Isolation: The reaction mixture is subjected to flash chromatography to isolate the pure 3’-Deoxy-3’-(1,2,4-triazol-4-yl)thymidine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the CuAAC reaction is scalable and can be adapted for large-scale synthesis. The use of readily available reagents and mild reaction conditions makes this method suitable for industrial applications.
化学反应分析
Types of Reactions
3’-Deoxy-3’-(1,2,4-triazol-4-yl)thymidine undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring.
Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions with other azides or alkynes.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Reactions are typically conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the triazole ring.
科学研究应用
3’-Deoxy-3’-(1,2,4-triazol-4-yl)thymidine has a wide range of scientific research applications, including:
Antiviral Research: This compound has shown promise as an antiviral agent, particularly against HIV and hepatitis C virus.
Medicinal Chemistry: It is used as a building block for the synthesis of novel nucleoside analogs with potential therapeutic applications.
Biological Studies: The compound is used in studies of nucleoside metabolism and DNA synthesis.
Chemical Biology: It serves as a probe for studying enzyme mechanisms and nucleic acid interactions.
作用机制
The mechanism of action of 3’-Deoxy-3’-(1,2,4-triazol-4-yl)thymidine involves its incorporation into DNA or RNA, where it acts as a chain terminator. This prevents the elongation of the nucleic acid chain, thereby inhibiting viral replication . The triazole ring also interacts with various enzymes involved in nucleoside metabolism, further contributing to its antiviral activity.
相似化合物的比较
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
3’-Deoxy-3’-(1,2,3-triazol-1-yl)thymidine: Another triazole-modified nucleoside with similar properties.
2’-Deoxy-2’-(1,2,4-triazol-4-yl)uridine: A related compound with modifications at the 2’ position.
Uniqueness
3’-Deoxy-3’-(1,2,4-triazol-4-yl)thymidine is unique due to its specific triazole modification, which imparts distinct chemical and biological properties. Its ability to act as a chain terminator and its interactions with nucleoside-metabolizing enzymes make it a valuable tool in antiviral research and medicinal chemistry.
属性
CAS 编号 |
124355-28-8 |
|---|---|
分子式 |
C12H15N5O4 |
分子量 |
293.28 g/mol |
IUPAC 名称 |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(1,2,4-triazol-4-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15N5O4/c1-7-3-17(12(20)15-11(7)19)10-2-8(9(4-18)21-10)16-5-13-14-6-16/h3,5-6,8-10,18H,2,4H2,1H3,(H,15,19,20)/t8-,9+,10+/m0/s1 |
InChI 键 |
KGIHENNFCQSJJJ-IVZWLZJFSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C=NN=C3 |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=NN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


